5-(4-Methoxypiperidin-1-yl)pyridin-2-amine
CAS No.: 866620-43-1
Cat. No.: VC4995574
Molecular Formula: C11H17N3O
Molecular Weight: 207.277
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866620-43-1 |
|---|---|
| Molecular Formula | C11H17N3O |
| Molecular Weight | 207.277 |
| IUPAC Name | 5-(4-methoxypiperidin-1-yl)pyridin-2-amine |
| Standard InChI | InChI=1S/C11H17N3O/c1-15-10-4-6-14(7-5-10)9-2-3-11(12)13-8-9/h2-3,8,10H,4-7H2,1H3,(H2,12,13) |
| Standard InChI Key | JQGTYCOGGJMOQF-UHFFFAOYSA-N |
| SMILES | COC1CCN(CC1)C2=CN=C(C=C2)N |
Introduction
5-(4-Methoxypiperidin-1-yl)pyridin-2-amine is a synthetic organic compound belonging to the class of heterocyclic amines. This compound features a pyridine ring substituted with an amine group at position 2 and a 4-methoxypiperidine moiety at position 5. It is of interest in medicinal chemistry due to its potential pharmacological applications, particularly in receptor modulation, enzyme inhibition, and as a scaffold for drug development.
Synthesis Pathways
The synthesis of 5-(4-Methoxypiperidin-1-yl)pyridin-2-amine typically involves:
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Formation of the Piperidine Ring: Starting with commercially available piperidine precursors, the methoxy group is introduced via alkylation or substitution reactions.
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Coupling with Pyridine Derivative: The piperidine intermediate is coupled with a pyridine derivative bearing an appropriate leaving group (e.g., halide or tosylate) at position 5.
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Amine Functionalization: The final step involves introducing the amine functionality at position 2 of the pyridine ring through nucleophilic substitution or reductive amination.
Biological Activities
Compounds with structural similarity to 5-(4-Methoxypiperidin-1-yl)pyridin-2-amine have demonstrated activities such as:
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Tubulin polymerization inhibition, which is critical in anticancer therapy .
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Anticonvulsant properties by modulating neuronal sodium channels .
Applications in Drug Development
The compound serves as a scaffold for designing drugs targeting:
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Central Nervous System Disorders: Its structural features are consistent with ligands for serotonin and dopamine receptors.
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Cancer Therapies: Its potential as a tubulin polymerization inhibitor suggests utility in treating proliferative diseases .
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Metabolic Disorders: Piperidine derivatives are explored for their role in modulating metabolic pathways.
Biological Screening
Studies on related compounds have shown:
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